2-(Piperazin-1-yl)benzoic acid
Overview
Description
2-(Piperazin-1-yl)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid where a piperazine ring is attached to the benzene ring at the second position
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)benzoic acid is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
this compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function. This makes this compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
Some piperazine derivatives have been found to exhibit cytotoxic activity towards various human cancer cell lines
Molecular Mechanism
It is known that piperazine derivatives can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-piperazin-1-yl-1,3-benzothiazole, showed that it had significant corrosion inhibition potential over time in a hydrochloric acid solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperazin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-piperazin-1-yl)benzoic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- N-(Piperazin-1-yl)alkyl-1H-indole derivatives
Uniqueness
2-(Piperazin-1-yl)benzoic acid is unique due to its specific structural arrangement, which combines the properties of benzoic acid and piperazine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-piperazin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLZQIMSYNAILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375156 | |
Record name | 2-(piperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446831-27-2 | |
Record name | 2-(1-Piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(piperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 446831-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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